molecular formula C9H13Cl2NO2 B3506055 5-(chloromethyl)-4-(methoxymethyl)-2-methyl-3-pyridinol hydrochloride

5-(chloromethyl)-4-(methoxymethyl)-2-methyl-3-pyridinol hydrochloride

Cat. No. B3506055
M. Wt: 238.11 g/mol
InChI Key: BIBFXAONRLFEFQ-UHFFFAOYSA-N
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Description

The compound “5-(chloromethyl)-4-(methoxymethyl)-2-methyl-3-pyridinol hydrochloride” is a pyridinol derivative. Pyridinols are a class of organic compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a hydroxyl (-OH) group. In this case, the pyridine ring is also substituted with a chloromethyl (-CH2Cl), a methoxymethyl (-CH2OCH3), and a methyl (-CH3) group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the various substituents likely affecting the overall shape and properties of the molecule. The presence of the hydroxyl, chloromethyl, methoxymethyl, and methyl groups would provide sites for potential reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, the hydroxyl group could be involved in reactions such as esterification or dehydration. The chloromethyl group could undergo nucleophilic substitution reactions, and the methoxymethyl group could be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the aromatic pyridine ring could affect its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to predict exactly how this compound would interact with other substances or biological systems .

Safety and Hazards

As with any chemical, handling “5-(chloromethyl)-4-(methoxymethyl)-2-methyl-3-pyridinol hydrochloride” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could include risks associated with handling chlorinated compounds or methoxymethyl ethers .

properties

IUPAC Name

5-(chloromethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2.ClH/c1-6-9(12)8(5-13-2)7(3-10)4-11-6;/h4,12H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBFXAONRLFEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)COC)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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